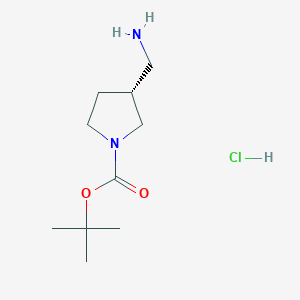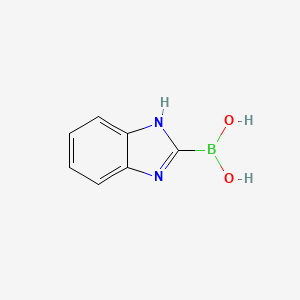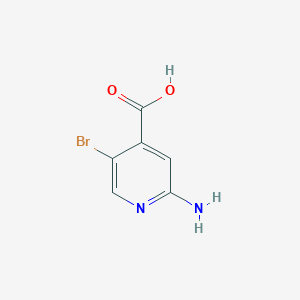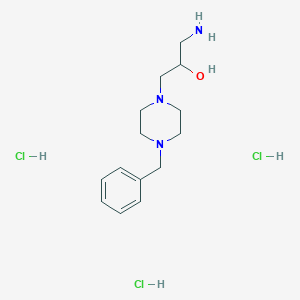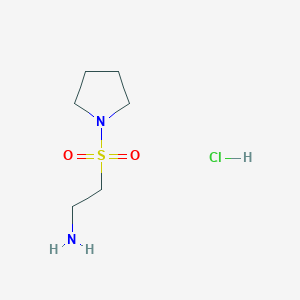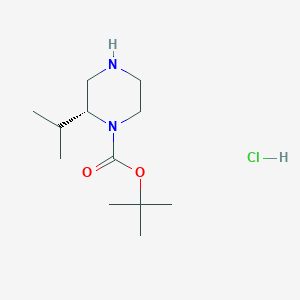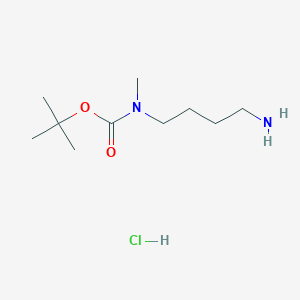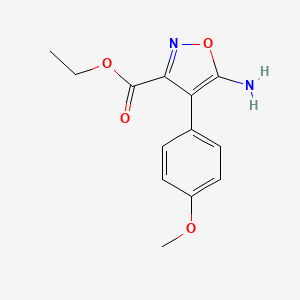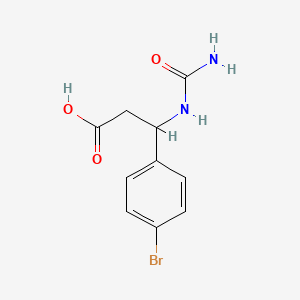
3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid
Descripción general
Descripción
3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid (3-BP-CAP) is a synthetic organic compound with a variety of potential applications in research and industry. It is a derivative of the amino acid L-alanine, and is a white crystalline solid with a melting point of 145-146°C. 3-BP-CAP has been studied for its potential use in a range of scientific and industrial applications, including as an inhibitor of enzymes, as an intermediate in the synthesis of pharmaceuticals, and as a corrosion inhibitor.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Research into similar compounds has focused on the synthesis and catalysis of various organic reactions. For instance, studies have explored the recovery of carboxylic acids from aqueous waste streams and fermentation broth, highlighting the importance of such compounds in chemical industries and their recovery processes (Keshav, Wasewar, Chand, & Uslu, 2009). Additionally, the catalysis of the electrochemical reduction of carbon dioxide by iron(0) porphyrins, demonstrating the synergy of weak Brönsted acids, shows the potential for compounds in enhancing catalytic processes and contributing to carbon dioxide reduction strategies (Bhugun, Lexa, & Savéant, 1996).
Materials Science and Polymer Chemistry
The exploration of phloretic acid as a renewable building block for materials science, particularly in the synthesis of benzoxazine polymers, indicates a broader interest in utilizing organic compounds for developing new materials with desirable thermal and thermo-mechanical properties (Trejo-Machin, Verge, Puchot, & Quintana, 2017). This research direction suggests that compounds like "3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid" may find applications in the design and synthesis of novel materials and polymers.
Biochemistry and Medicinal Chemistry
Although the specific applications of "3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid" in biochemistry or medicinal chemistry are not covered in the available literature, the general interest in carboxylic acid derivatives for the development of pharmaceuticals and bioactive compounds underscores the potential relevance of this compound in similar research areas. For example, studies on the synthesis of antimicrobial agents using substituted phenyl azetidines highlight the ongoing efforts to discover new therapeutic agents (Doraswamy & Ramana, 2013).
Propiedades
IUPAC Name |
3-(4-bromophenyl)-3-(carbamoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-7-3-1-6(2-4-7)8(5-9(14)15)13-10(12)16/h1-4,8H,5H2,(H,14,15)(H3,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFQMVYFEVKJTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)NC(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




